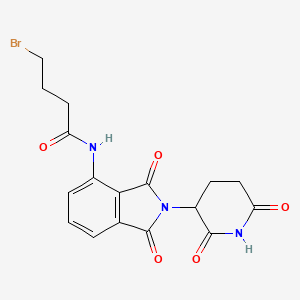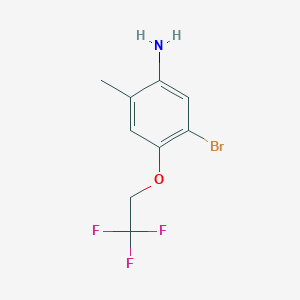
Fmoc-Val-Ala-PAB-PFP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PFP involves multiple steps. Initially, Fmoc-Val-OH is activated with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH . This intermediate is then reacted with p-aminobenzyloxycarbonyl (PAB) and pentafluorophenyl (PFP) ester to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Ala-PAB-PFP undergoes various chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B.
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B are commonly used.
Deprotection Reactions: Basic conditions, such as the use of piperidine, are employed to remove the Fmoc group.
Major Products Formed
Cleavage Reactions: The cleavage of the valine-alanine dipeptide results in the release of the drug payload.
Deprotection Reactions: Deprotection of the Fmoc group yields the free amine, which can be used for further conjugations.
Wissenschaftliche Forschungsanwendungen
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs while reducing their toxicity and immunogenicity.
Research and Development: Employed in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ala-PAB-PFP involves its role as a cleavable linker in bioconjugates . The valine-alanine dipeptide is specifically cleaved by enzymes such as cathepsin B, leading to the release of the drug payload at the target site . This targeted release enhances the efficacy and reduces the side effects of the therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Val-Cit-PAB-PFP: Similar structure but contains a citrulline residue instead of alanine.
Fmoc-Val-Ala-PAB-PNP: Contains a p-nitrophenyl (PNP) ester instead of a pentafluorophenyl (PFP) ester.
Uniqueness
Fmoc-Val-Ala-PAB-PFP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for bioconjugation and drug delivery applications . The pentafluorophenyl ester group enhances its reactivity, making it a preferred choice for efficient conjugation reactions .
Eigenschaften
Molekularformel |
C37H32F5N3O7 |
|---|---|
Molekulargewicht |
725.7 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1 |
InChI-Schlüssel |
GTTLUTNKEYUIOG-GTJUCTONSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


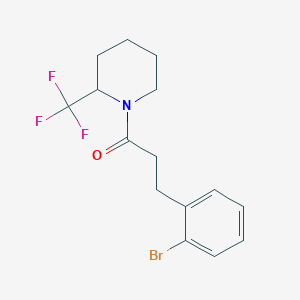
![Benzo[h]pentaphene](/img/structure/B14763217.png)
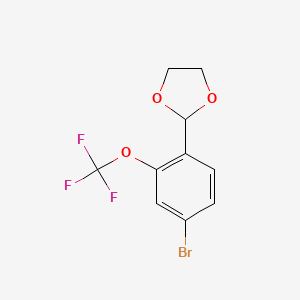
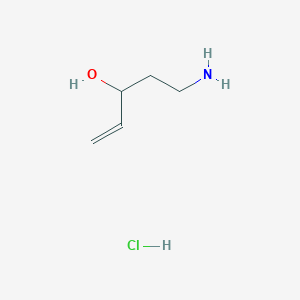
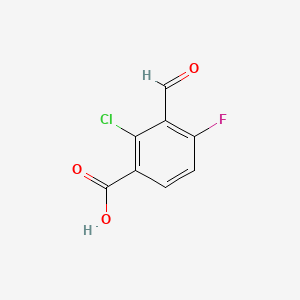

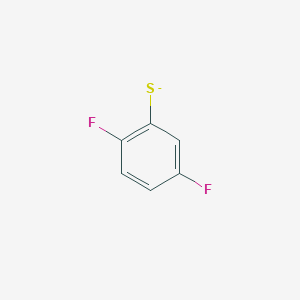
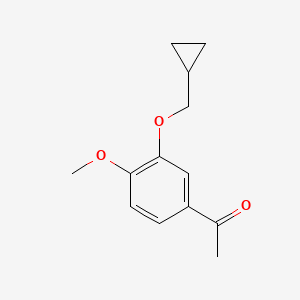
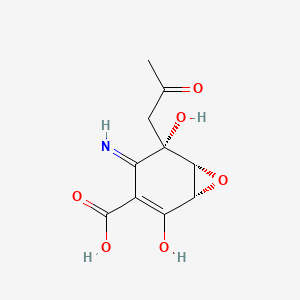
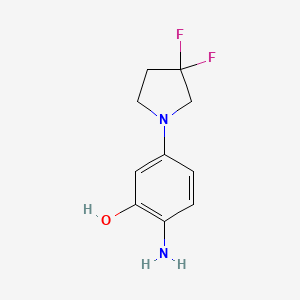
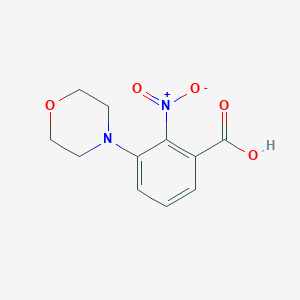
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
